5-(Trifluoromethyl)pyrazine-2-carboxylic acid

Overview

Description

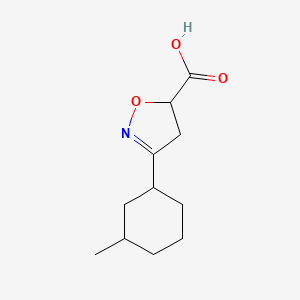

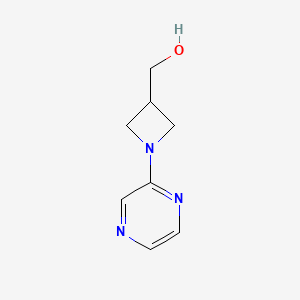

5-(Trifluoromethyl)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H3F3N2O2 and a molecular weight of 192.1 . It is a solid substance that is stored in dry conditions at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3F3N2O2/c7-6(8,9)4-2-10-3(1-11-4)5(12)13/h1-2H,(H,12,13) . This indicates the presence of a trifluoromethyl group (-CF3) and a carboxylic acid group (-COOH) on the pyrazine ring.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 270.7±40.0 °C and a predicted density of 1.575±0.06 g/cm3 . Its pKa is predicted to be 2.40±0.10 .Scientific Research Applications

Synthesis and Biological Evaluation

5-(Trifluoromethyl)pyrazine-2-carboxylic acid and its derivatives have been studied for their potential in synthesizing various compounds with biological activity. In one study, the condensation of substituted pyrazine-2-carboxylic acids with aminothiazoles or anilines resulted in new compounds. These compounds showed significant anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities, indicating their potential in medical and agricultural applications (Doležal et al., 2006).

Film-forming Property

Research has also been conducted on the film-forming properties of pyrazine-2-carboxylic acid derivatives. In a study, 2-(p-Dodecyloxy phenylethynyl)pyrazine-5-carboxylic acid was synthesized, and its film-forming property was preliminarily studied, suggesting potential applications in materials science (Zhao Xiu-tai, 1992).

Conversion into Derivatives

Another research focus is the conversion of pyrazine-2,5-dicarboxylic acid into derivatives like 2-aminopyrazine 5-carboxylic acid. Such transformations can lead to the creation of novel compounds with varied properties and potential applications (Schut et al., 2010).

Bioconversion in Microbiology

In microbiology, the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336 has been studied. This process highlights the potential of using microbial systems for the synthesis of valuable chemical compounds (Wieser et al., 1997).

Structural and Spectral Investigations

Structural and spectral studies on pyrazine-2-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, provide insights into the properties and potential applications of these compounds in various scientific fields (Viveka et al., 2016).

Crystallographic Studies

Crystallographic studies of pyrazine-2-carboxylic acid derivatives, such as the monoclinic polymorph of pyrazinic acid, have been conducted to understand their molecular structure and properties better. This knowledge can be crucial for designing new materials and pharmaceuticals (Shi et al., 2006).

Safety and Hazards

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, and in case of contact with eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

The primary targets of 5-(Trifluoromethyl)pyrazine-2-carboxylic acid are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be dependent on the compound’s targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s ability to interact with its targets . .

Biochemical Analysis

Biochemical Properties

5-(Trifluoromethyl)pyrazine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s electronegativity, making it a strong acid. This property allows it to participate in acid-base reactions and influence the activity of enzymes that are sensitive to pH changes. Additionally, the compound can form hydrogen bonds and engage in hydrophobic interactions with proteins, affecting their structure and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to alter pH levels within cells can impact enzyme activity and metabolic flux. Furthermore, it has been observed to modulate the expression of genes involved in stress responses and metabolic pathways, thereby affecting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating stress responses. At high doses, it can induce toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in the production and utilization of energy within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria, nucleus, or endoplasmic reticulum. Its localization within these compartments can affect its activity and function, influencing cellular processes such as energy production, gene expression, and protein synthesis .

properties

IUPAC Name |

5-(trifluoromethyl)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-10-3(1-11-4)5(12)13/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVCRZPGVDGULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B1425807.png)

![4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}benzoic acid](/img/structure/B1425809.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1425810.png)

![4-[4-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1425812.png)

![{[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}(methyl)amine](/img/structure/B1425816.png)

![4-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1425823.png)

![3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine](/img/structure/B1425825.png)